5,5'-Oxybis(5-methylene-2-furaldehyde)

Catalog No.
S646567
CAS No.
7389-38-0
M.F
C12H10O5
M. Wt
234.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Oxybis(5-methylene-2-furaldehyde)

CAS Number

7389-38-0

Product Name

5,5'-Oxybis(5-methylene-2-furaldehyde)

IUPAC Name

5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde

Molecular Formula

C12H10O5

Molecular Weight

234.2 g/mol

InChI

InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2

InChI Key

TZTWOBUHCLWLNK-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O

Synonyms

5,5'-oxybis(5-methylene-2-furaldehyde), O-bisMe-furaldehyde

Canonical SMILES

C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O

Potential in Material Science:

5,5'-Oxybis(5-methylene-2-furaldehyde), also known as cirsiumaldehyde, has been explored for its potential applications in material science. Due to its furan rings and aldehyde groups, it possesses interesting chemical properties, such as the ability to form crosslinked networks. Research suggests its potential use in:

  • Developing thermosetting resins: Studies have shown that cirsiumaldehyde can undergo condensation reactions to form crosslinked structures, making it a potential candidate for the development of thermosetting resins []. These resins are valuable materials due to their ability to become permanently shaped upon heat treatment.

Exploration in Medicinal Chemistry:

Limited research has investigated the potential of 5,5'-Oxybis(5-methylene-2-furaldehyde) in medicinal chemistry. However, some studies have explored its:

  • Antimicrobial activity: Preliminary studies have indicated that cirsiumaldehyde might possess some antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to confirm these findings and understand the mechanisms of action.

Research Limitations:

  • Fully understand its properties and potential applications in various scientific fields.
  • Evaluate its safety and efficacy for specific uses, especially in medicinal chemistry.

5,5'-Oxybis(5-methylene-2-furaldehyde) is a chemical compound with the molecular formula C₁₂H₁₀O₅ and a molar mass of approximately 234.2 g/mol. It is characterized by its unique structure, which includes two furaldehyde moieties linked by an ether bridge. This compound has been identified in various natural sources, including Crataegus pinnatifida and Citrus reticulata, suggesting its potential significance in plant biochemistry and pharmacology .

  • Condensation Reactions: The aldehyde groups can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Oxidation: The furaldehyde groups can be oxidized to form corresponding acids or other derivatives.
  • Reduction: The compound can be reduced to form alcohol derivatives, enhancing its solubility and reactivity.

These reactions highlight the versatility of 5,5'-Oxybis(5-methylene-2-furaldehyde) in organic synthesis and its potential applications in medicinal chemistry.

Research indicates that 5,5'-Oxybis(5-methylene-2-furaldehyde) exhibits various biological activities. Studies have shown it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Additionally, it has demonstrated antimicrobial activity against certain bacterial strains, indicating potential as a natural preservative or therapeutic agent .

Several synthetic methods have been developed for producing 5,5'-Oxybis(5-methylene-2-furaldehyde):

  • Green Synthesis: A novel approach involves using 5-hydroxymethyl-2-furfural as a precursor in environmentally friendly conditions. This method emphasizes sustainability and minimizes waste .
  • Conventional Organic Synthesis: Traditional methods typically involve the reaction of furaldehyde derivatives under controlled conditions to yield the desired compound.

These synthesis routes highlight the compound's accessibility for research and industrial applications.

The applications of 5,5'-Oxybis(5-methylene-2-furaldehyde) are diverse:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development.
  • Food Industry: Its antioxidant properties make it a candidate for food preservation.
  • Material Science: It can be utilized in the synthesis of polymers or as a building block for more complex organic materials.

Interaction studies of 5,5'-Oxybis(5-methylene-2-furaldehyde) with various biological targets are essential for understanding its mechanism of action. Preliminary studies suggest it may interact with specific enzymes involved in oxidative stress pathways and microbial growth inhibition. Further research is needed to elucidate these interactions fully and assess their implications for health and disease management .

Several compounds share structural similarities with 5,5'-Oxybis(5-methylene-2-furaldehyde), each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-FurfuralSingle furan ringAntimicrobial
5-Hydroxymethyl-2-furfuralHydroxymethyl group on furanAntioxidant
4-Hydroxy-3-methoxybenzaldehydeMethoxy group on benzeneAntioxidant

While these compounds may share some functional characteristics, the unique ether linkage in 5,5'-Oxybis(5-methylene-2-furaldehyde) may confer distinct reactivity and biological profiles, making it a valuable subject for further study .

XLogP3

0.9

Other CAS

7389-38-0

Wikipedia

5,5'-Oxybis(5-methylene-2-furaldehyde)

Dates

Modify: 2024-04-15

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